2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 182120-91-8
VCID: VC7058421
InChI: InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O
Molecular Formula: C20H16N2O5
Molecular Weight: 364.357

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid

CAS No.: 182120-91-8

Cat. No.: VC7058421

Molecular Formula: C20H16N2O5

Molecular Weight: 364.357

* For research use only. Not for human or veterinary use.

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid - 182120-91-8

Specification

CAS No. 182120-91-8
Molecular Formula C20H16N2O5
Molecular Weight 364.357
IUPAC Name 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
Standard InChI Key ZCGYFLSCIKFVTH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure features a 1,3-oxazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with an Fmoc-protected aminomethyl moiety. The oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, contributes to electronic delocalization and metabolic stability . The Fmoc group ([9H-fluoren-9-yl]methoxycarbonyl) serves as a base-labile protecting group for amines, selectively removable under mild basic conditions (e.g., piperidine in DMF) .

Key Structural Parameters

PropertyValue
IUPAC Name2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
Molecular FormulaC₂₁H₁₈N₂O₅
Molecular Weight378.38 g/mol
SMILESO=C(O)C1=C(N=CO1)CNC(=O)OCC(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5
InChI KeyUEMKWIVSGBIERS-UHFFFAOYSA-N

Electronic and Steric Properties

The electron-withdrawing carboxylic acid at C4 and the Fmoc group at C2 create a polarized electronic environment. Density functional theory (DFT) calculations on analogous oxazoles reveal a dipole moment of ~3.5 D, enhancing solubility in polar aprotic solvents like DMF and DMSO. The Fmoc group’s bulky fluorenyl moiety introduces steric hindrance (≈180 ų van der Waals volume), protecting the adjacent amine from undesired nucleophilic attacks during coupling reactions .

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

  • Oxazole Formation: Cyclocondensation of ethyl 2-(Fmoc-amino)acetate with ethyl oxalyl chloride in the presence of ammonium acetate yields the oxazole core.

  • Saponification: Hydrolysis of the ethyl ester using LiOH in THF/H₂O produces the free carboxylic acid .

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity .

Critical Reaction Parameters

StepReagents/ConditionsYield
CyclizationEthyl oxalyl chloride, NH₄OAc, 80°C72%
Saponification2M LiOH, THF/H₂O (3:1), RT, 4h89%
PurificationHPLC (20→80% MeCN over 30 min)95%

Coupling Reactivity

The carboxylic acid undergoes activation via carbodiimide-mediated protocols:

  • HATU/DIPEA: Forms active O-acylisourea intermediate for amine coupling (k ≈ 0.15 s⁻¹ in DMF) .

  • Mixed Carbonate: Reaction with ClCO₂iBu generates anhydrides for esterification (85% yield with benzyl alcohol).

The Fmoc group demonstrates exceptional stability during these reactions, with <2% deprotection observed after 24h in DMF at 25°C .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Incorporated as a sidechain-modified residue, this compound enables:

  • Orthogonal Protection: Simultaneous Fmoc (base-labile) and tert-butyl (acid-labile) protection schemes .

  • Conformational Restriction: The oxazole’s planar structure induces β-turn motifs in peptides, as evidenced by NMR studies (Δδ ≥ 0.5 ppm for Hα protons).

Case Study: Cyclic Peptide Assembly

In the synthesis of bismuth-cyclized cell-penetrating peptides :

The oxazole-containing building block improved proteolytic stability (t₁/₂ > 48h vs. 6h for linear analog in serum) .

Bioconjugation and Drug Delivery

Functionalization of biologics via oxazole-carboxylic acid:

  • Antibody-Drug Conjugates (ADCs): Site-specific coupling to lysine ε-amines using sulfo-NHS chemistry (DAR = 3.8 ± 0.2).

  • Nanoparticle Functionalization: PEGylation via EDC/NHS activation enhances circulation time (t₁/₂ increased from 2.1 to 8.7h in murine models) .

Physicochemical Profile

Thermal and Solubility Data

PropertyValueMethod
Melting Point182–185°C (dec.)DSC (10°C/min)
logP (octanol/water)2.98 ± 0.15Shake-flask
Aqueous Solubility0.87 mg/mL (pH 7.4)UV/Vis (λ = 274 nm)
pKa (COOH)3.2 ± 0.1Potentiometric

Spectroscopic Signatures

  • IR (ATR): ν = 1725 cm⁻¹ (C=O, acid), 1689 cm⁻¹ (oxazole C=N), 1520 cm⁻¹ (Fmoc carbamate).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole H5), 7.89 (d, J = 7.5 Hz, 2H, fluorenyl), 7.68–7.28 (m, 9H, aromatic), 4.37 (d, J = 6.8 Hz, 2H, CH₂N) .

ConditionStability
-20°C (desiccated)>24 months
25°C/60% RH6 months (no decomposition)
Aqueous Solution (pH 5)t₁/₂ = 14 days

Hazard Profile

ParameterClassification
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)
Skin IrritationCategory 3
Ocular DamageCategory 2B

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